3-Amino-2-tert-butylphenol
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Overview
Description
3-Amino-2-tert-butylphenol is an organic compound characterized by the presence of an amino group (-NH2) and a tert-butyl group (-C(CH3)3) attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the acid-catalyzed alkylation of phenol with isobutene, resulting in the formation of tert-butylphenol . The amino group can then be introduced through nitration followed by reduction or through direct amination reactions.
Industrial Production Methods: Industrial production of 3-Amino-2-tert-butylphenol often employs catalytic systems to enhance the efficiency and selectivity of the reactions. For example, ionic liquids have been used as catalysts for the alkylation of phenol with tert-butyl alcohol, providing a recyclable and environmentally friendly approach .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2-tert-butylphenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The amino group activates the phenol ring towards electrophilic substitution reactions, such as nitration and sulfonation.
Oxidation and Reduction: The compound can be oxidized to form quinones or reduced to form corresponding amines.
Common Reagents and Conditions:
Nitration: Typically involves the use of nitric acid and sulfuric acid.
Reduction: Common reducing agents include hydrogen gas with a metal catalyst or sodium borohydride.
Major Products Formed:
Nitration: Produces nitro derivatives of this compound.
Reduction: Results in the formation of corresponding amines.
Scientific Research Applications
3-Amino-2-tert-butylphenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-2-tert-butylphenol involves its interaction with various molecular targets and pathways. The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The phenol group can undergo oxidation to form reactive intermediates, which can further interact with biological molecules .
Comparison with Similar Compounds
2-tert-Butylphenol: Lacks the amino group, making it less reactive in certain chemical reactions.
4-tert-Butylphenol: Another isomer with different substitution patterns, affecting its chemical properties and applications.
Uniqueness: 3-Amino-2-tert-butylphenol is unique due to the presence of both an amino group and a tert-butyl group on the phenol ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to its isomers and other similar compounds.
Properties
IUPAC Name |
3-amino-2-tert-butylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-10(2,3)9-7(11)5-4-6-8(9)12/h4-6,12H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNYYSJRMVXLRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC=C1O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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